![molecular formula C18H21N5O2S B2517428 1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872596-48-0](/img/structure/B2517428.png)

1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

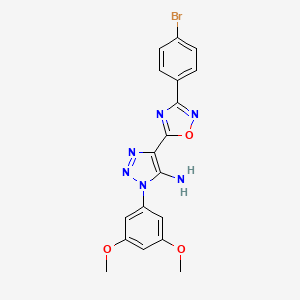

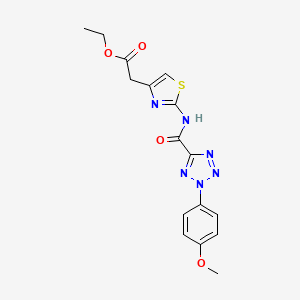

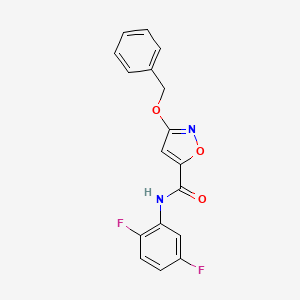

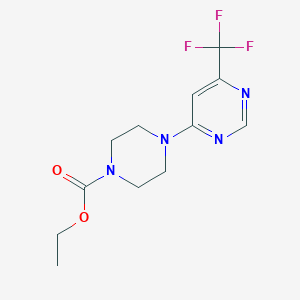

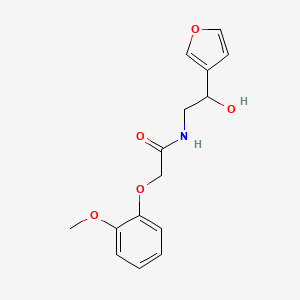

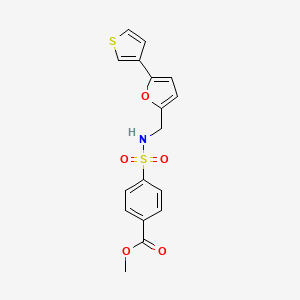

The compound 1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is a heterocyclic molecule that belongs to the pyrimidine class of compounds. Pyrimidines are of significant interest due to their wide range of biological activities and their presence in many pharmaceutical agents.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the reaction of substituted uracils with various reagents. For example, the synthesis of 14-substituted 1,3-dimethyl-5,10-methanocycloundeca[4,5]pyrrolo[2,3-d]pyrimidine-2,4(1,3H)-dionylium tetrafluoroborates was achieved through methylation and anion-exchange reactions . Similarly, the synthesis of 1,3-dimethyl-6-[methyl(4-aryloxybut-2ynyl)amino]pyrimidine-2,4(1H,3H)-diones was accomplished by reacting 6-chloro-1,3-dimethyluracil with 1-aryloxy-4-N-methylaminobut-2-yne . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using spectroscopic methods such as UV-vis, NMR, and sometimes X-ray crystallography. The structural characteristics of these compounds can be deduced from these data, providing insights into their electronic and spatial configuration .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution, which typically occurs at specific positions on the pyrimidine ring depending on the substituents present . Additionally, these compounds can participate in redox reactions, as demonstrated by the NAD+-NADH-type redox ability of certain pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their pKa values, reduction potentials, and reactivity towards nucleophiles, can be determined through experimental studies. For instance, the pKa values and reduction potentials of 14-substituted pyrimidine derivatives have been measured, providing information on their stability and redox behavior . The reactivity of these compounds with nucleophiles has also been explored, revealing their potential for further chemical transformations .

Applications De Recherche Scientifique

Regioselective Amination and Alkylation

One study highlighted the regioselective amination of condensed pyrimidines, offering insights into the chemical reactivity and potential for creating derivatives of this compound for further study in various fields, including materials science and pharmaceutical chemistry (A. Gulevskaya, A. F. Pozharskii, S. V. Shorshnev, E. Zheltushkina, 1994).

Multicomponent Synthesis

Another research article reported on the efficient synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This study highlights a novel method for producing these compounds, which could be significant for developing new materials or pharmaceuticals (Fahime Rahmani, Iraj Mohammadpoor-Baltork, A. Khosropour, Majid Moghadam, S. Tangestaninejad, V. Mirkhani, 2018).

Crystal Structure Analysis

Research on the crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones provided insights into molecular interactions, such as hydrogen bonding and pi-pi stacking. This information is crucial for understanding the compound's behavior in solid-state forms, which can inform its use in material science and drug formulation (Jorge Trilleras, J. Quiroga, J. Cobo, M. Hursthouse, C. Glidewell, 2009).

Optical and Nonlinear Optical Applications

A study on pyrimidine-based bis-uracil derivatives explored their potential in optical, nonlinear optical (NLO), and drug discovery applications. This research demonstrates the compound's versatility, indicating potential uses in creating advanced optical materials or as a basis for novel therapeutic agents (B. Mohan, M. Choudhary, G. Kumar, S. Muhammad, Neeladri Das, K. Singh, A. Al‐Sehemi, Santosh Kumar, 2020).

pH-Sensing Application

The design, synthesis, and application of pyrimidine-phthalimide derivatives as pH sensors were discussed in a study, showcasing the compound's potential in developing novel, colorimetric pH sensors for various analytical and biological applications (Han Yan, Xinlei Meng, Baoyan Li, S. Ge, Yun Lu, 2017).

Propriétés

IUPAC Name |

1,3-dimethyl-7-(2-methylpropyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-11(2)8-13-20-15-14(17(24)23(4)18(25)22(15)3)16(21-13)26-10-12-6-5-7-19-9-12/h5-7,9,11H,8,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUBKWRMJYTDLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=C(C(=N1)SCC3=CN=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)

![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)

![2-Azaspiro[4.5]decan-8-ol;hydrochloride](/img/structure/B2517352.png)

![N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2517359.png)

![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2517364.png)

![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)